

Techniques for measuring Fosigotifator concentration in samples

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Compound of Interest

Compound Name: *Fosigotifator*

Cat. No.: *B12388650*

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Application Note & Protocol: Quantitative Analysis of **Fosigotifator** in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosigotifator is an investigational small molecule drug being developed by AbbVie and Calico Life Sciences.[1] It is designed as a prodrug to modulate the integrated stress response pathway.[1] Clinical trials are underway to evaluate its potential in treating conditions like amyotrophic lateral sclerosis (ALS).[1][2] **Fosigotifator**, also known as ABBV-CLS-7262, acts as a stimulant of the eukaryotic translation initiation factor 2B subunit alpha (EIF2B1).[2][3] Given its therapeutic potential, a robust and sensitive bioanalytical method is crucial for accurately quantifying **Fosigotifator** concentrations in biological matrices to support pharmacokinetic and pharmacodynamic (PK/PD) studies.

This document provides a detailed protocol for the quantitative analysis of **Fosigotifator** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and selective, making it the preferred choice for analyzing drug concentrations in complex biological samples.[4][5]

Principle of the Method

This method involves the extraction of **Fosigotifator** and an internal standard (IS) from human plasma via protein precipitation.[6] This sample preparation technique is efficient at removing larger molecules like proteins that can interfere with the analysis.[7][8] Following extraction, the analytes are separated from remaining matrix components using reversed-phase High-Performance Liquid Chromatography (HPLC). The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of **Fosigotifator** to the internal standard against a calibration curve.

Materials and Reagents

- **Fosigotifator** reference standard
- **Fosigotifator**-¹³C₆ stable isotope-labeled internal standard (or a suitable analog)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K₂EDTA)
- 96-well collection plates
- Analytical balance
- Centrifuge capable of handling 96-well plates
- HPLC system coupled with a triple quadrupole mass spectrometer

Experimental Protocols

Preparation of Stock and Working Solutions

- **Primary Stock Solutions (1 mg/mL):** Accurately weigh the **Fosigotifator** reference standard and the internal standard. Dissolve each in methanol to achieve a final concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the **Fosigotifator** stock solution in a 50:50 mixture of acetonitrile and water to create a series of working standard solutions for the calibration curve and quality control samples.
- **Internal Standard Working Solution (100 ng/mL):** Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Preparation of Calibration Standards and Quality Control Samples

- Spike blank human plasma with the appropriate working standard solutions to create calibration standards at concentrations ranging from 0.5 to 500 ng/mL.
- Prepare quality control (QC) samples in the same manner at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).

Sample Preparation: Protein Precipitation

- Aliquot 50 μ L of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate.
- Add 200 μ L of the internal standard working solution (100 ng/mL in acetonitrile) to each well.
- Seal the plate and vortex for 2 minutes to ensure thorough mixing and precipitation of proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer 100 μ L of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and can be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

Parameter	Value
HPLC Column	C18 column (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	10 µL
Column Temperature	40°C
Gradient	See Table 2

Table 2: HPLC Gradient Program

Time (min)	% Mobile Phase B
0.0	10
0.5	10
2.5	95
3.5	95
3.6	10
5.0	10

Table 3: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temperature	500°C
Ion Spray Voltage	3500 V
Dwell Time	100 ms
Collision Gas	Argon
MRM Transitions	See Table 4

Table 4: MRM Transitions for **Fosigotifator** and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Fosigotifator	639.4	459.1	25
IS (¹³ C ₆)	645.4	465.1	25

Note: The exact m/z values and collision energies should be optimized for your specific instrument and reference standards.

Data Presentation

The performance of the assay should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 5: Calibration Curve Summary

Analyte	Calibration Range (ng/mL)	Regression Model	r ²
Fosigotifator	0.5 - 500	Linear, 1/x ²	>0.995

Table 6: Accuracy and Precision Data

QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Precision (%CV)
LLOQ	0.5	0.48	96.0	8.5
Low	1.5	1.55	103.3	6.2
Medium	75	73.8	98.4	4.1
High	400	405.2	101.3	3.5

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for quantifying **Fosigotifator** in plasma samples.

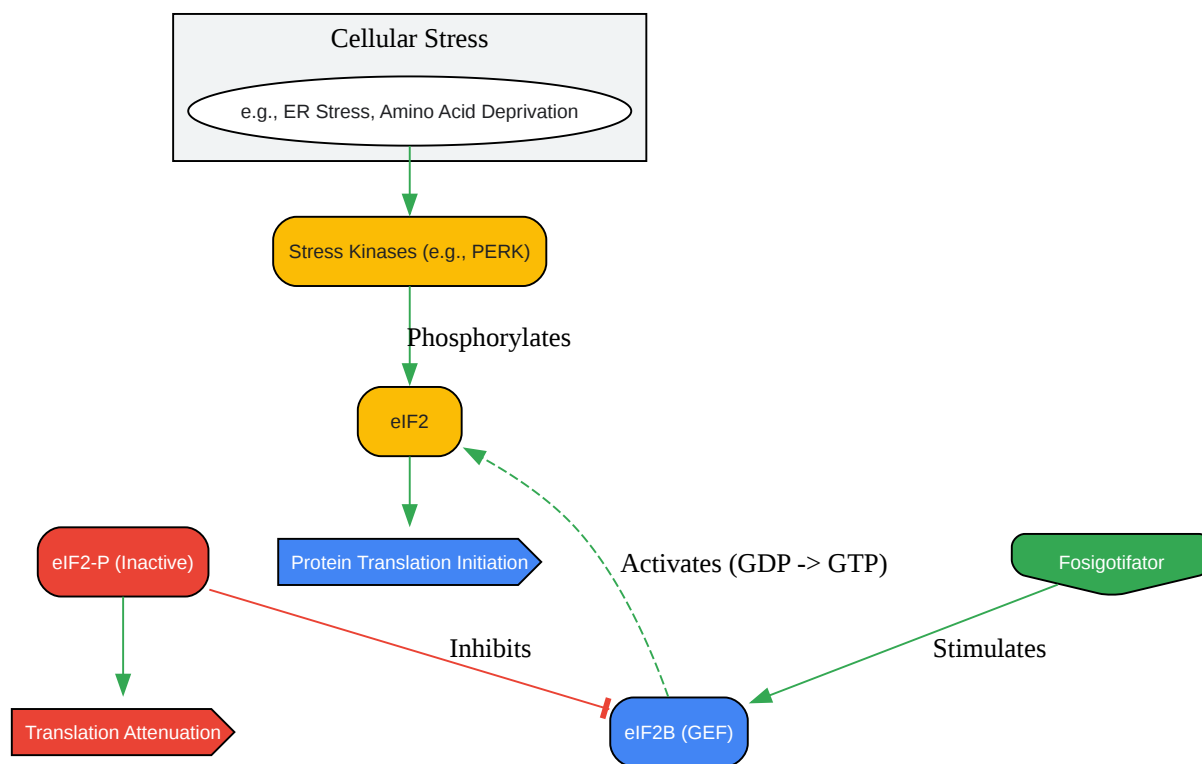


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*Caption: Workflow for **Fosigotifator** sample preparation and analysis.*

Signaling Pathway

Fosigotifator modulates the integrated stress response (ISR), a key cellular pathway involved in managing cellular stress. The simplified diagram below shows the proposed mechanism of action.



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Caption: Simplified diagram of the Integrated Stress Response pathway and the action of Fosigotifator.

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